Isoquinoline-3-carboxylic Acid Hydrate
Overview
Description
Isoquinoline-3-carboxylic acid hydrate (IQ-3CAH) is an organic compound with a range of biological applications. It is a colorless crystalline solid that is soluble in water, ethanol and other organic solvents. This compound is used in the synthesis of a variety of compounds, such as drugs and other pharmaceuticals, as well as in laboratory experiments. It is also used in research applications, such as in the study of biochemical and physiological effects.
Scientific Research Applications
Conformational and Structural Insights
- Isoquinoline-3-carboxylic acid (IQ3CA) demonstrates stable conformations and optimized geometry, as investigated through both experimental and theoretical techniques. Research focused on the structure, electronic properties, vibrational modes, thermodynamic properties, and chemical shifts of IQ3CA. This foundational understanding of IQ3CA’s structure and properties is crucial for its application in various scientific fields (Kanimozhi, Arjunan, & Mohan, 2020).
Synthesis and Application in Novel Compounds
- Novel synthetic methods have been developed for biologically active indolo isoquinoline derivatives, indicating the versatility of IQ3CA in pharmaceutical chemistry. These methods reflect the potential of IQ3CA as a building block in the synthesis of complex organic compounds (Sharma, 2017).
Catalytic Applications
- IQ3CA has been used in catalytic processes, such as Cp*Co(III)-catalyzed C-H/N-N functionalization, demonstrating its utility in the synthesis of various isoquinoline derivatives. This highlights IQ3CA’s role in facilitating complex chemical reactions and synthesizing new chemical entities (Pawar, Agarwal, & Lade, 2016).
Anti-Tumor Potential
- A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters derived from IQ3CA exhibited significant anti-tumor activity. This finding underscores the potential of IQ3CA derivatives in the development of new cancer therapies (Zheng et al., 2011).
Versatility in Organic Synthesis
- IQ3CA has been used in the versatile synthesis of isoquinolines and isochromenes, illustrating its adaptability in organic synthesis and the creation of diverse chemical structures (Gabriele et al., 2011).
Development of Novel Anti-Tumor Leads
- Research has led to the synthesis of novel isoquinoline compounds featuring IQ3CA, showing promising anti-tumor activity and potential as a lead for future anti-cancer drug development (Gao et al., 2015).
Application in Molecular Architecture
- IQ3CA derivatives have been incorporated into organotin carboxylates, showcasing their role in the development of complex molecular architectures and potential applications in materials science (Xiao et al., 2013).
properties
IUPAC Name |
isoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLTVWYYQIVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371541 | |
Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-3-carboxylic Acid Hydrate | |
CAS RN |
203626-75-9, 207399-25-5 | |
Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinoline-3-carboxylic Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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